

Methyl 4-(1,1-Dioxothiomorpholino)benzoate

CAS number and molecular weight.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 4-(1,1-Dioxothiomorpholino)benzoate
Cat. No.:	B1586745

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 4-(1,1-Dioxothiomorpholino)benzoate**: Properties, Synthesis, and Applications

Introduction

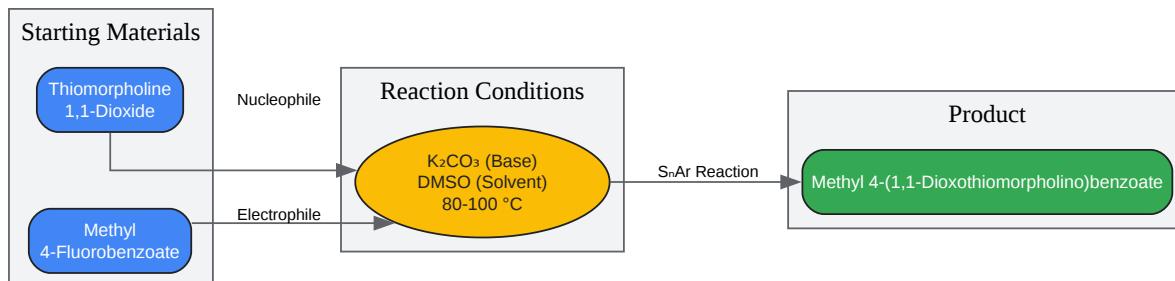
Methyl 4-(1,1-dioxothiomorpholino)benzoate is a heterocyclic organic compound that has emerged as a significant building block in the fields of medicinal chemistry, agrochemicals, and material science.^[1] Its structure is characterized by a central thiomorpholine S,S-dioxide ring, which imparts notable chemical and physical properties, including structural rigidity and polarity.^[2] This core is attached to a methyl benzoate moiety, providing a reactive handle for further synthetic transformations. This unique combination of a rigid, polar sulfone heterocycle and a versatile ester group makes it a valuable intermediate for the synthesis of complex, biologically active molecules and advanced materials.^{[1][3]} This guide provides a comprehensive overview of its properties, a validated synthesis protocol with mechanistic insights, and a survey of its current and potential applications for researchers and drug development professionals.

Part 1: Physicochemical and Structural Characterization

The utility of **Methyl 4-(1,1-dioxothiomorpholino)benzoate** in synthetic applications stems directly from its distinct molecular structure and resulting physical properties. The presence of the sulfone group (S,S-dioxide) within the thiomorpholine ring is a key feature. This group is a

strong hydrogen bond acceptor and introduces a high degree of polarity and metabolic stability, which are desirable attributes in drug design.

Key Identifiers and Properties


All quantitative data for the compound are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	451485-76-0	[1] [4] [5]
Molecular Formula	C ₁₂ H ₁₅ NO ₄ S	[1] [4]
Molecular Weight	269.32 g/mol	[1] [4] [5] [6]
Synonyms	4-(1,1-Dioxothiomorpholino)benzoic acid methyl ester 4-[4-(Methoxycarbonyl)phenyl]thiomorpholine 1,1-dioxide	[1] [4]
Appearance	White to orange to green crystalline powder	[1] [4]
Purity	≥ 98% (by GC)	[1] [4]
Melting Point	154 - 156 °C	
Storage Conditions	Room Temperature, store in a cool, dark place	[1] [4]
PubChem ID	2763956	[1]
MDL Number	MFCD02661674	[1] [4]

Part 2: Synthesis and Mechanistic Insights

The synthesis of **Methyl 4-(1,1-dioxothiomorpholino)benzoate** is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is efficient and relies on readily available starting materials. The core principle involves the displacement of a good

leaving group (such as a halide) from an activated aromatic ring by the secondary amine of thiomorpholine S,S-dioxide.

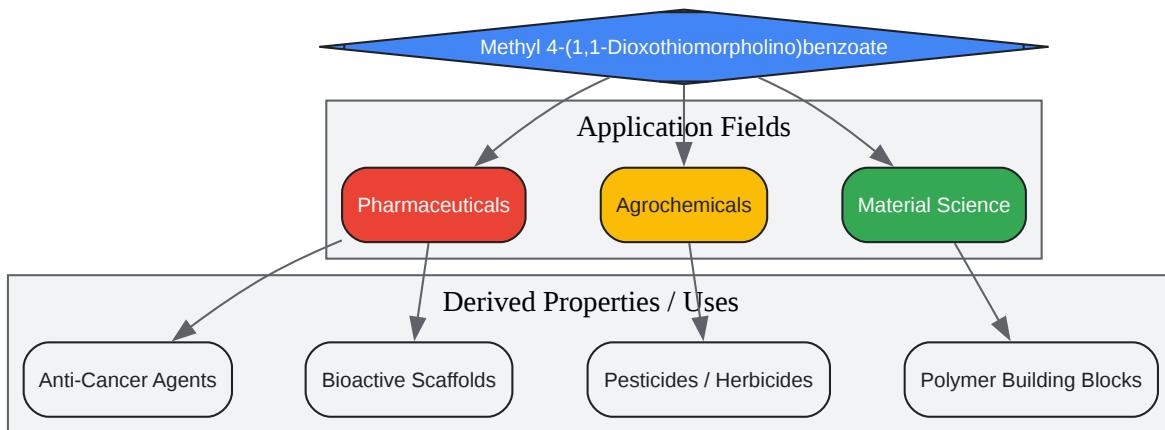
[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Methyl 4-(1,1-Dioxothiomorpholino)benzoate**.

Experimental Protocol: Synthesis via S_NAr

This protocol describes a self-validating system for the synthesis, purification, and confirmation of the target compound.

1. Rationale and Causality:


- **Choice of Electrophile:** Methyl 4-fluorobenzoate is chosen as the electrophile. The fluorine atom is a highly effective leaving group in S_NAr reactions due to its high electronegativity, which strongly activates the aromatic ring towards nucleophilic attack.
- **Choice of Nucleophile:** Thiomorpholine 1,1-dioxide serves as the nucleophile.^[7] The nitrogen atom's lone pair of electrons attacks the carbon atom bearing the fluorine.
- **Choice of Base:** Potassium carbonate (K_2CO_3) is a mild, non-nucleophilic base used to deprotonate the N-H of the thiomorpholine dioxide, increasing its nucleophilicity.
- **Choice of Solvent:** Dimethyl sulfoxide (DMSO) is a polar aprotic solvent, ideal for S_NAr reactions as it effectively solvates the potassium cation while leaving the nucleophile relatively "bare" and reactive.

2. Step-by-Step Methodology:

- Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiomorpholine 1,1-dioxide (1.0 eq), methyl 4-fluorobenzoate (1.05 eq), and potassium carbonate (2.0 eq).
- Solvent Addition: Add anhydrous DMSO (approx. 5 mL per 1 mmol of thiomorpholine 1,1-dioxide) to the flask.
- Heating: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours).
- Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (10x the volume of DMSO used). A precipitate should form.
- Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual DMSO and salts, followed by a wash with a cold non-polar solvent like hexane to remove non-polar impurities.
- Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the pure product.
- Validation: Dry the purified solid under vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The purity should be ≥ 98% as determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[\[1\]](#)

Part 3: Applications in Research & Development

The compound's structure makes it a versatile scaffold for creating diverse chemical libraries. Its primary applications are in drug discovery and agrochemical development, with emerging use in material science.[\[1\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Application pathways stemming from the core chemical structure.

- Pharmaceutical Development: The thiomorpholine S,S-dioxide moiety is a valuable pharmacophore. It is considered a bioisostere of other cyclic amines and can improve pharmacokinetic properties such as solubility and metabolic stability. The compound serves as a key intermediate in the synthesis of novel drugs, with notable potential in the development of anti-cancer agents where the rigid structure can aid in precise binding to target proteins.[3][8]
- Agrochemical Chemistry: In agrochemical research, this compound is used to develop new pesticides and herbicides.[1][9] The sulfone group can enhance the systemic activity and soil mobility of the final active ingredient.
- Material Science: The compound's rigidity and thermal stability make it an interesting candidate for creating advanced polymers and other materials with enhanced mechanical or thermal properties.[8]

Part 4: Key Downstream Experimental Protocol

A frequent and critical subsequent step in using this compound for drug discovery is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This "unmasking" of the

carboxylic acid provides a crucial functional group for further chemical modifications, most commonly amide bond formation.

Protocol: Saponification to 4-(1,1-Dioxothiomorpholino)benzoic Acid

1. Rationale and Causality:

- Reaction: Saponification is a classic ester hydrolysis reaction. A strong base, such as sodium hydroxide (NaOH), is used to nucleophilically attack the ester carbonyl.
- Solvent System: A mixture of a water-miscible organic solvent (like Tetrahydrofuran (THF) or Methanol) and water is used. This ensures that both the relatively organic-soluble starting material and the water-soluble NaOH are in the same phase, allowing the reaction to proceed efficiently.
- Acidification: After the hydrolysis is complete, the reaction mixture will contain the sodium salt of the carboxylic acid (a carboxylate). A strong acid, such as hydrochloric acid (HCl), is required to protonate the carboxylate, causing the neutral carboxylic acid product to precipitate out of the aqueous solution.

2. Step-by-Step Methodology:

- Dissolution: Dissolve **Methyl 4-(1,1-dioxothiomorpholino)benzoate** (1.0 eq) in a mixture of THF and water (e.g., a 2:1 v/v ratio).
- Base Addition: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the stirring solution at room temperature.
- Reaction: Allow the mixture to stir at room temperature or with gentle heating (e.g., 40 °C) until TLC or LC-MS analysis confirms the complete consumption of the starting ester.
- Quenching & Acidification: Cool the mixture in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is ~2. A white precipitate of the carboxylic acid product will form.
- Isolation: Collect the solid by vacuum filtration, washing with cold water to remove salts.

- Drying: Dry the product under high vacuum to afford the desired 4-(1,1-Dioxothiomorpholino)benzoic acid. The structure should be confirmed by NMR and MS.

Conclusion

Methyl 4-(1,1-dioxothiomorpholino)benzoate is more than a simple chemical reagent; it is a highly versatile platform for innovation. Its robust synthesis, well-defined physicochemical properties, and the strategic combination of a stable heterocyclic sulfone with a modifiable aromatic ester make it an invaluable asset in the toolkit of synthetic chemists. For professionals in drug discovery and materials science, this compound offers a reliable starting point for the development of novel molecules with tailored biological activities and functional properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. Methyl 4-(1,1-Dioxothiomorpholino)benzoate | 451485-76-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. covethouse.eu [covethouse.eu]
- 9. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Methyl 4-(1,1-Dioxothiomorpholino)benzoate CAS number and molecular weight.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586745#methyl-4-1-1-dioxothiomorpholino-benzoate-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com